3-Chlorobenzene-1,2-diamine

Catalog No.
S780894
CAS No.
21745-41-5
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorobenzene-1,2-diamine

CAS Number

21745-41-5

Product Name

3-Chlorobenzene-1,2-diamine

IUPAC Name

3-chlorobenzene-1,2-diamine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2

InChI Key

SAIXZIVDXDTYCH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)N)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)N

3-Chlorobenzene-1,2-diamine is a halogenated aromatic diamine widely procured as a critical precursor for the synthesis of substituted benzimidazoles, quinoxalines, and advanced heterocyclic active pharmaceutical ingredients (APIs). Characterized by its asymmetric structure—featuring a chlorine atom positioned ortho to one of the two vicinal amine groups—this compound introduces distinct electronic and steric environments that dictate its reactivity . With a predicted pKa of approximately 3.10, the electron-withdrawing chlorine significantly attenuates the nucleophilicity of the adjacent amine, establishing a baseline reactivity profile that fundamentally diverges from unsubstituted o-phenylenediamine. For industrial and laboratory procurement, its primary value lies in its ability to drive specific regioselective outcomes in cyclization reactions and to serve as a structurally rigid building block in the development of conformationally constrained molecules.

Generic substitution of 3-chlorobenzene-1,2-diamine with its more common isomer, 4-chlorobenzene-1,2-diamine, or unsubstituted o-phenylenediamine, frequently leads to synthetic failure or unacceptable downstream purification costs[1]. The critical differentiator is the spatial relationship between the chlorine atom and the amine groups. In the 3-chloro isomer, the halogen exerts direct steric hindrance and strong localized inductive electron-withdrawing effects on the adjacent amine, breaking the symmetry of the diamine system. When reacting with asymmetric dicarbonyls or in C-H amination protocols, this asymmetry dictates the regioselectivity of the resulting heterocycle. Substituting with the 4-chloro analog, where the chlorine is meta and para to the amines, fundamentally alters the regioisomer ratio, often requiring costly and yield-destroying chromatographic separations to isolate the desired product, thereby negating any raw material cost savings.

Regiocontrol in Asymmetric Quinoxaline Cyclization

In the synthesis of substituted quinoxalin-2-ols via condensation with ethyl glyoxylate, the position of the halogen substituent is critical for regiocontrol. While analogs like 3,4-difluorobenzene-1,2-diamine yield poor regioselectivity (e.g., 58.3% regioselectivity, resulting in a 1.4:1.0 mixture of isomers requiring separation), the specific structural asymmetry of 3-chlorobenzene-1,2-diamine drives the reaction toward a single predominant regioisomer[1]. The steric and electronic influence of the 3-chloro group effectively differentiates the nucleophilicity of the two amines, allowing for regioselective one-step processes that bypass the need for complex downstream isomer separation.

Evidence DimensionRegioselectivity in condensation with ethyl glyoxylate
Target Compound DataHigh regioselectivity favoring a single regioisomer (e.g., 5-chloroquinoxalin-2(1H)-one)
Comparator Or Baseline3,4-difluorobenzene-1,2-diamine (yields ~58.3% regioselectivity, 1.4:1.0 isomer mixture)
Quantified DifferenceElimination of near-equimolar regioisomer mixtures in crude product
ConditionsCondensation with ethyl glyoxylate in ethanol at 75°C for 18 hours

High regioselectivity eliminates the need for costly and yield-destroying chromatographic separation of regioisomers during process scale-up.

Steric Modulation of Reaction Yields in Intramolecular C-H Amination

The 3-chloro substituent introduces significant steric bulk adjacent to the reactive amine, which drastically alters reaction kinetics compared to para-substituted analogs. In electrochemical oxidative dehydrogenation to form 1,2-disubstituted benzimidazoles, diamines with para-substituents (analogous to 4-chloro derivatives) proceed with good regioselectivity and high yields [1]. In contrast, the ortho-substituted functional group in 3-chlorobenzene-1,2-diamine creates chemical steric hindrance that can reduce the yield of the target cyclized product to approximately 30% under standard unoptimized conditions, necessitating specifically tailored catalytic or electrochemical parameters to overcome this barrier.

Evidence DimensionTarget product yield in electrochemical intramolecular C(sp3)-H amination
Target Compound Data~30% yield under baseline conditions due to ortho-steric hindrance
Comparator Or BaselinePara-substituted diamine analogs (proceed with high yields and minimal steric blocking)
Quantified DifferenceSignificant yield reduction under unoptimized conditions due to steric blocking
ConditionsElectrochemical oxidative dehydrogenation C-N bond formation

Procurement teams and process chemists must account for the specific steric profile of the 3-chloro isomer, as it requires tailored reaction conditions rather than drop-in generic protocols used for 4-chloro analogs.

Conformational Constraint and Atropisomer Stability

The steric bulk of the 3-chloro substituent is leveraged in advanced medicinal chemistry to create conformationally constrained molecules, such as substituted dibenzodiazepines. When 3-chlorobenzene-1,2-diamine is condensed with bulky acids (e.g., 2-chloro-6-(trifluoromethyl)nicotinic acid), the resulting structures exhibit restricted rotation around the C-N bond [1]. This steric hindrance is sufficient to isolate stable atropisomers at physiological temperatures. Smaller substituents or unhalogenated o-phenylenediamine fail to provide the necessary rotational barrier, making the 3-chloro isomer a mandatory precursor for this specific class of shape-restricted therapeutics.

Evidence DimensionRotational barrier and atropisomer stability
Target Compound DataForms stable, separable atropisomers at physiological body conditions
Comparator Or BaselineUnsubstituted o-phenylenediamine (rapid interconversion, no stable atropisomers)
Quantified DifferenceTransition from freely rotating to restricted C-N bond rotation
ConditionsIncorporation into sulfonamide-substituted dibenzodiazepine scaffolds

For drug discovery programs targeting specific conformational space, the 3-chloro isomer is structurally obligatory to lock the molecule into the active atropisomeric form.

Regioselective Synthesis of Quinoxaline Derivatives

Essential for the scalable production of 5-chloroquinoxalin-2(1H)-one and related agrochemical or pharmaceutical intermediates, where the inherent asymmetry of the 3-chloro group prevents the formation of regioisomer mixtures and eliminates the need for costly chromatographic purification[1].

Development of Atropisomeric Pharmaceuticals

Serves as an obligatory precursor for synthesizing conformationally constrained dibenzodiazepines and other rigid therapeutic scaffolds, where the 3-chloro group provides the necessary steric bulk to prevent bond rotation and stabilize active atropisomers [2].

Advanced Benzimidazole API Precursors

Utilized in the synthesis of specialized benzimidazole-based kinase inhibitors or anti-viral compounds where the specific electronic asymmetry and steric profile of the 3-chloro group are required to dictate the final 3D architecture and target binding affinity of the active molecule [3].

XLogP3

1.6

Wikipedia

3-chlorobenzene-1,2-diamine

Dates

Last modified: 08-15-2023

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